molecular formula C12H25SH<br>C12H26S B093513 1-Dodecanethiol CAS No. 112-55-0

1-Dodecanethiol

Cat. No.: B093513
CAS No.: 112-55-0
M. Wt: 202.4 g/mol
InChI Key: WNAHIZMDSQCWRP-UHFFFAOYSA-N
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Description

1-Dodecanethiol, also known as lauryl mercaptan, is an organic compound belonging to the family of alkyl thiols. Its chemical formula is CH₃(CH₂)₁₀CH₂SH. This compound features a thiol group (-SH) attached to the end of a 12-carbon alkyl chain, which imparts unique properties to the molecule. The amphipathic nature of this compound, with its hydrophobic dodecane chain and hydrophilic thiol group, makes it a valuable surfactant and mediator in various chemical reactions .

Mechanism of Action

Target of Action

1-Dodecanethiol, also known as lauryl mercaptan, is an organic compound that primarily targets molybdenite (MoS2) surfaces . Molybdenite is a mineral of significant interest in the realm of advanced materials .

Mode of Action

This compound interacts with its target through its -SH groups , which chemically adsorb onto molybdenite surfaces . This interaction significantly enhances the hydrophobicity of the molybdenite surface, particularly for ultrafine particles . The compound exhibits a preferential affinity for the edges of molybdenite, and it strongly interacts with molybdenite edges through the hybridization of the S 3p orbital of this compound with the Mo 4d orbital of molybdenite to form high ionicity bonds .

Biochemical Pathways

The compound’s ability to enhance the hydrophobicity of molybdenite surfaces suggests that it may influence the behavior of molybdenite in various chemical reactions and processes .

Result of Action

The primary result of this compound’s action is the enhanced floatability of molybdenite, particularly for ultrafine particles . By improving the hydrophobicity of the molybdenite surface, this compound facilitates the flotation of molybdenite, thereby improving the efficiency of processes that rely on this property .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the presence of water molecules can hinder the adsorption of dodecane (a component of this compound) on the edges of molybdenite . Therefore, the efficacy and stability of this compound may vary depending on the specific environmental conditions in which it is used.

Safety and Hazards

1-Dodecanethiol is irritating to skin, eyes, and mucous membranes . Ingestion may cause nausea . Repeated skin exposure can cause dermatitis and may produce a sensitizing effect . It is very toxic to aquatic life with long-lasting effects .

Future Directions

1-Dodecanethiol shows promise in extracting noble metal ions from aqueous solutions, providing an alternative method for the extraction of noble metals from various sources . Its application in environmental pollution control and precious metal recovery can greatly contribute to these fields .

Biochemical Analysis

Biochemical Properties

1-Dodecanethiol primarily consists of a hydrophobic dodecane chain and a hydrophilic thiol group . This amphipathic nature allows it to interact with a wide range of chemical groups, making it an essential surfactant in various formulations . The thiol group in particular plays a critical role in its chemical reactivity, capable of forming strong bonds with metals and other electrophiles, which is exploited in metal extraction and stabilization processes .

Cellular Effects

In the field of materials science, this compound is used to repair defects and enhance the moisture resistance of perovskite films . Defect repair by the thiol group in this compound can reduce trap density, inhibit non-radiative recombination, and improve charge carrier transportation and extraction performance .

Molecular Mechanism

The structure of this compound features a linear carbon chain with two sulfur atoms attached at the end . This carbon chain is composed of twelve carbons and thus gives the compound its dodecan prefix . The two sulfur atoms that terminate the carbon chain each have a lone pair of electrons, which can participate in hydrogen bonding . The HS(CH2)11SH molecule has an additional -SH group compared to similar long-chain thiols, which confers on it additional reactivity .

Temporal Effects in Laboratory Settings

This compound shows promise in extracting noble metal ions from aqueous solutions . A phase-transfer protocol based on this compound has been developed for this purpose, facilitating the transfer of noble metal ions from the aqueous phase to the hydrocarbon phase .

Metabolic Pathways

This compound is not a naturally occurring metabolite and is only found in those individuals exposed to this compound or its derivatives .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Dodecanethiol can be synthesized through several methods:

Industrial Production Methods: Industrial production of this compound typically employs the hydrogen sulfide addition method due to its efficiency and scalability. The use of metal catalysts ensures high purity and yield of the desired product .

Chemical Reactions Analysis

1-Dodecanethiol undergoes various types of chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids. Common oxidizing agents include hydrogen peroxide and nitric acid.

    Reduction: The thiol group can be reduced to form alkanes. Reducing agents such as lithium aluminum hydride are commonly used.

    Substitution: The thiol group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups. Common reagents include alkyl halides and acyl chlorides.

Major Products Formed:

    Disulfides: Formed through oxidation reactions.

    Alkanes: Formed through reduction reactions.

    Thioethers: Formed through substitution reactions.

Comparison with Similar Compounds

1-Dodecanethiol is unique due to its specific chain length and thiol group. Similar compounds include:

This compound’s balance of hydrophobic and hydrophilic characteristics, along with its specific chain length, makes it particularly effective in applications requiring precise control over surface properties and chemical reactivity.

Properties

IUPAC Name

dodecane-1-thiol
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InChI

InChI=1S/C12H26S/c1-2-3-4-5-6-7-8-9-10-11-12-13/h13H,2-12H2,1H3
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InChI Key

WNAHIZMDSQCWRP-UHFFFAOYSA-N
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Canonical SMILES

CCCCCCCCCCCCS
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Molecular Formula

C12H26S, C12H25SH
Record name LAURYL MERCAPTAN
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DSSTOX Substance ID

DTXSID6025220
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Molecular Weight

202.40 g/mol
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Physical Description

Lauryl mercaptan is an oily colorless liquid with a mild skunk odor. Freezing point 19 °F. (USCG, 1999), Liquid, Colorless, water-white, or pale-yellow, oily liquid with a mild, skunk-like odor; Note: A solid below 15 degrees F; [NIOSH], COLOURLESS-TO-PALE YELLOW LIQUID WITH CHARACTERISTIC ODOUR., Clear colourless to yellow liquid; Mild skunk-like odour, Colorless, water-white, or pale-yellow, oily liquid with a mild, skunk-like odor., Colorless, water-white, or pale-yellow, oily liquid with a mild, skunk-like odor. [Note: A solid below 15 °F.]
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Boiling Point

511 to 541 °F at 760 mmHg (NTP, 1992), 260-268 mm Hg at 760 mm Hg, BP: 142-145 °C @ 15 MM HG, 266-285 °C, 441-478 °F
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Flash Point

190 °F (NTP, 1992), 128 °C, 262 °F (128 °C) (Open cup), 88 °C o.c., 190 °F (open cup), (oc) 190 °F
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Solubility

less than 1 mg/mL at 70 °F (NTP, 1992), Insol in water; sol in ethanol, ether, chloroform, SOL IN METHANOL, ACETONE, BENZENE, Sol in gasoline, ethyl acetate, Solubility in water: none, Practically insoluble or insoluble in water, Soluble (in ethanol), Insoluble
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Density

0.85 at 59 °F (USCG, 1999) - Less dense than water; will float, 0.8435 at 20 °C/20 °C, Relative density (water = 1): 0.85, 0.842-0.852 (20°), 0.85
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Vapor Density

greater than 1 (estimated) (NTP, 1992) (Relative to Air), Relative vapor density (air = 1): 7.0, >1
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Vapor Pressure

less than 1 mmHg (estimated) (NTP, 1992), 0.00853 [mmHg], 0.00853 mm Hg @ 20 °C, Vapor pressure, kPa at 25 °C: 0.33, 3 mmHg, (77 °F): 3 mmHg
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Color/Form

Colorless, water-white, or pale-yellow, oily liquid [Note: A solid below 15 degrees F].

CAS No.

112-55-0, 30237-11-7, 6939-83-9, 1322-36-7
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Melting Point

19 °F (NTP, 1992), -7 °C, -7 - -9 °C, 19 °F, 15 °F
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Synthesis routes and methods I

Procedure details

Under the conditions of Example 3, with an input of 38 liters per hour of hydrogen sulphide, 67.7 mmoles of dodecene-1 dissolved in diglyme at a concentration of 0.564 mole per liter were irradiated at 11° C. After 3 minutes of irradiation, 48.2 mmoles of n-dodecyl mercaptan were formed.
Quantity
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67.7 mmol
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Synthesis routes and methods II

Procedure details

To a mixture of 250 parts of deionized water and 25 parts of the seed emulsion of Manufacturing Example 1, were added an aqueous solution of 0.1 part of ammonium persulfate and 17 parts of deionized water, and then the same procedures as stated in Manufacturing Example 14 were repeated, excepting using as the first stage pre-emulsion a mixture of 195 parts of methyl methacrylate, 100 parts of 2-ethylhexyl acrylate, 200 parts of deionized water, 0.4 part of sodium dodecylbenzene sulfonate and 0.9 part of ammonium persulfate and as the second stage monomer mixture a composition of 135 parts of methyl methacrylate, 65 parts of 2-ethylhexyl acrylate and 6 parts of n-dodecylmercaptan, to obtain an emulsion having a non-volatile content of 50.0%, average grain diameter of resinous particles being 2.8μ and the maximum diameter being 4.0μ.
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250
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ammonium persulfate
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Name
195
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ammonium persulfate
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Synthesis routes and methods III

Procedure details

PTMP--pentarythritol tetrakis (3-mercapto propionate)
Name
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-Dodecanethiol
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1-Dodecanethiol
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1-Dodecanethiol
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1-Dodecanethiol
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1-Dodecanethiol
Reactant of Route 6
1-Dodecanethiol
Customer
Q & A

A: 1-Dodecanethiol primarily interacts with metal surfaces by forming strong sulfur-metal bonds. This interaction leads to the formation of self-assembled monolayers (SAMs), which are ordered, single-molecule-thick layers on the metal surface. [] These SAMs can significantly alter the surface properties of the metal, including its wettability, conductivity, and resistance to corrosion. [, , ] For instance, this compound SAMs on copper surfaces have been shown to effectively inhibit corrosion by acting as a barrier to corrosive agents. []

ANone: this compound is a straight-chain alkylthiol with the molecular formula CH3(CH2)11SH. It has a molecular weight of 202.4 g/mol. Spectroscopically, it can be characterized by:

  • Infrared Spectroscopy (IR): Characteristic peaks are observed for C-H stretching vibrations (2900-2800 cm-1) and S-H stretching vibration (around 2550 cm-1). []
  • Nuclear Magnetic Resonance Spectroscopy (NMR): The 1H NMR spectrum exhibits distinct signals for the different proton environments along the alkyl chain and the thiol group. []

A: this compound exhibits good compatibility with various metals, including gold, silver, copper, and platinum, forming stable SAMs on these surfaces. [, ] The stability of these SAMs is influenced by factors like:

  • Substrate Material: SAMs on gold surfaces are generally more stable than those on other metals. []
  • Environment: Exposure to air, moisture, and elevated temperatures can degrade SAMs over time. []
  • Presence of Other Molecules: The presence of other molecules, such as oxidizing agents or competing ligands, can affect SAM stability. []
  • Sulfur Source: In the synthesis of metal sulfide nanocrystals, this compound provides the sulfur source through its decomposition. []
  • Capping Ligand: It can bind to the surface of growing nanocrystals, controlling their growth and preventing aggregation. []
  • Structure-Directing Agent: The interaction of this compound with specific crystal facets can direct the growth of nanocrystals into specific shapes, such as nanorods or nanodisks. []

ANone: Various analytical techniques are employed to study this compound and its interactions:

  • X-ray Photoelectron Spectroscopy (XPS): Provides information about the elemental composition and chemical states of elements on surfaces, useful for characterizing SAM formation and stability. []
  • Scanning Tunneling Microscopy (STM): Allows for high-resolution imaging of surfaces at the atomic level, enabling the visualization of SAM structures. []
  • Contact Angle Measurements: Used to assess the wettability of surfaces modified with this compound, providing insights into the hydrophobic/hydrophilic nature of the modified surface. []
  • Electrochemical Techniques: Such as cyclic voltammetry and electrochemical impedance spectroscopy, are used to study the electrochemical behavior of metal surfaces modified with this compound, particularly for corrosion inhibition studies. []

ANone: While specific research on the environmental impact of this compound might be limited, as a thiol compound, it is expected to be biodegradable under appropriate environmental conditions. Further investigations are needed to fully assess its potential ecotoxicological effects and develop strategies for its sustainable use and disposal.

ANone: Information on the biocompatibility and biodegradability of this compound is limited. While it has been used in some biomedical applications, such as surface modification of implants, further research is needed to thoroughly evaluate its long-term effects on biological systems and its potential for biodegradation in biological environments.

ANone: Several alternatives to this compound exist, including other alkanethiols with varying chain lengths, aromatic thiols, and thiol-containing polymers. The choice of an alternative depends on the specific application and desired properties. Factors to consider when comparing alternatives include:

  • Chain Length: Affects the packing density and hydrophobicity of the resulting SAMs. []
  • Functional Groups: Different functional groups can introduce additional properties to the modified surface. []

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